molecular formula C10H10O5 B3050116 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- CAS No. 23731-65-9

1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-

Cat. No.: B3050116
CAS No.: 23731-65-9
M. Wt: 210.18 g/mol
InChI Key: GWFYXQGVKQUWFF-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol . It is a derivative of benzodioxole, featuring methoxy groups at the 6 and 7 positions and an aldehyde group at the 5 position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- can be synthesized through several methods. One common approach involves the formylation of 6,7-dimethoxy-1,3-benzodioxole using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at low temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the methoxy groups at the 6 and 7 positions.

    Safrole (1,3-Benzodioxole, 5-allyl): Contains an allyl group instead of an aldehyde group.

    Myristicin (1,3-Benzodioxole, 5-methoxy, 4-methoxy): Contains additional methoxy groups

Uniqueness

1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- is unique due to the presence of both methoxy groups and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for drug development .

Properties

IUPAC Name

6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-12-8-6(4-11)3-7-9(10(8)13-2)15-5-14-7/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFYXQGVKQUWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1C=O)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946527
Record name 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23731-65-9
Record name Dillapiole aldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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